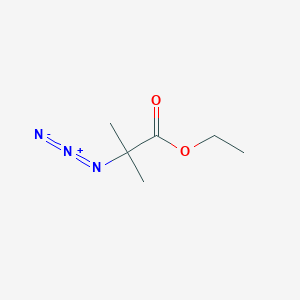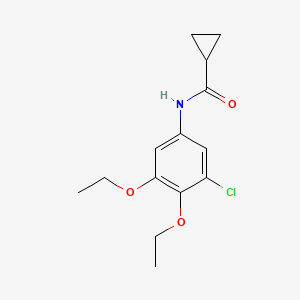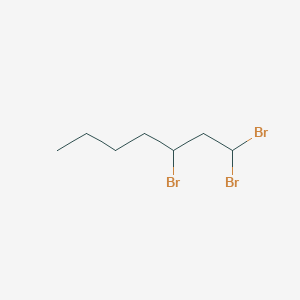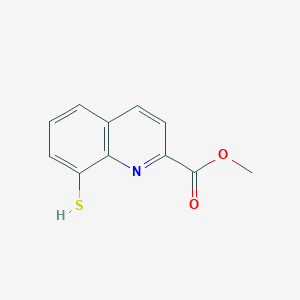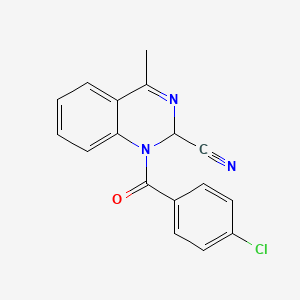
6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Propynylthio Group: The propynylthio group can be introduced via nucleophilic substitution reactions. For example, a thiol group can react with a propargyl halide to form the propynylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one involves its interaction with specific molecular targets. The propynylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one
Propiedades
Número CAS |
90997-76-5 |
|---|---|
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
6-methyl-3-prop-2-ynylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h1H,4H2,2H3,(H,8,10,11) |
Clave InChI |
KKHYOWIIAJJLAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(NC1=O)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



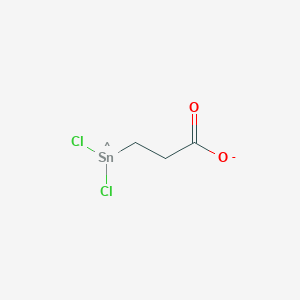
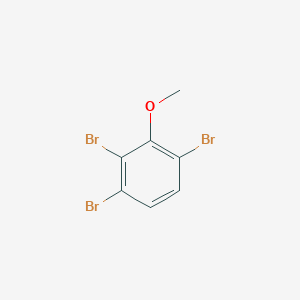

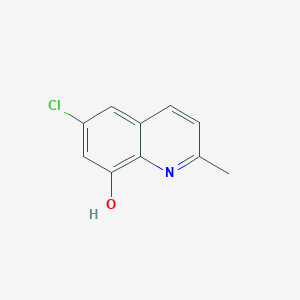
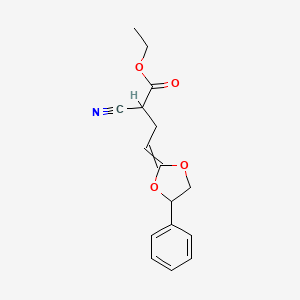

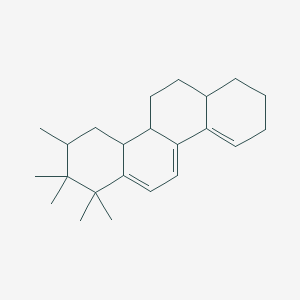
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
